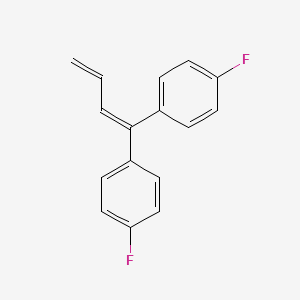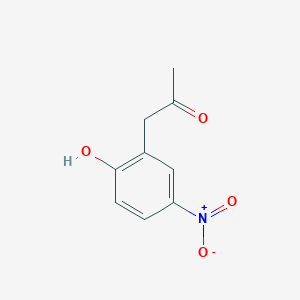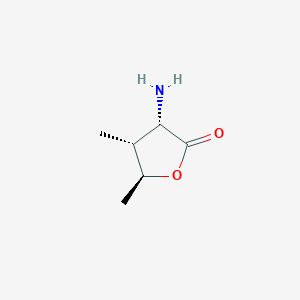
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the synthesis might start with a chiral precursor that undergoes a series of reactions, including amination and cyclization, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactors, which offer advantages in terms of efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical interactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amikacin: An aminoglycoside antibiotic with a similar structure but different functional groups.
Paromomycin: Another aminoglycoside with comparable biological activity.
Uniqueness
What sets (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran apart from these similar compounds is its specific configuration and the presence of the tetrahydrofuran ring, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S,4R,5S)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5-/m0/s1 |
Clé InChI |
DXLUNIWVHZZSPK-YUPRTTJUSA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC(=O)[C@H]1N)C |
SMILES canonique |
CC1C(OC(=O)C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

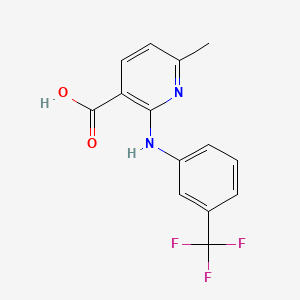
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
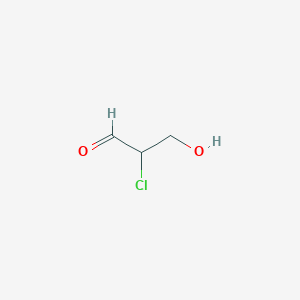
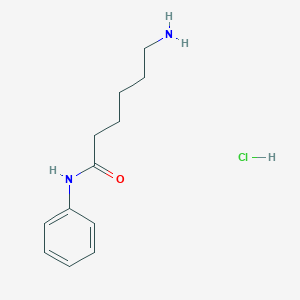



![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
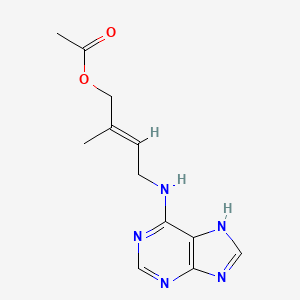
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
